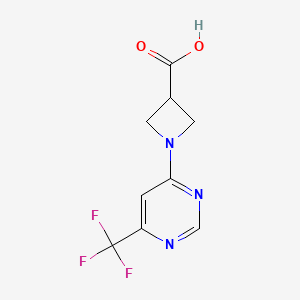

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-7(14-4-13-6)15-2-5(3-15)8(16)17/h1,4-5H,2-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQHGUQXWOPVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid” is the G-protein coupled receptor known as Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1). This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease.

Mode of Action

The compound acts as an agonist for the TGR5 receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the TGR5 receptor, activating it and initiating a series of biochemical reactions within the cell.

Pharmacokinetics

The compound has been described as potent and orally bioavailable. This suggests that it is well-absorbed in the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Result of Action

The activation of the TGR5 receptor by the compound has been shown to reduce peak glucose levels in an acute oral glucose tolerance test in genetically obese mice. This effect was lost upon chronic dosing. This suggests that the compound may have potential therapeutic effects in the management of glucose levels, although its long-term effects require further investigation.

Activité Biologique

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for bioavailability and interaction with biological targets.

Structural Characteristics

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 267.2 g/mol. The azetidine ring and the pyrimidine moiety contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid exhibits significant biological activities, particularly as an enzyme inhibitor and potential anticancer agent.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cellular signaling pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, potentially leading to increased potency.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC values for these activities are critical indicators of its effectiveness.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several azetidine derivatives, including 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid, against MCF-7 cells. The results indicated an IC value of approximately 12 µM, suggesting moderate activity compared to established chemotherapeutics like 5-Fluorouracil (IC = 17 µM) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid | MCF-7 | 12 |

| 5-Fluorouracil | MCF-7 | 17 |

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. In MCF-7 cells treated with the compound, caspase 9 levels increased significantly, indicating a shift towards programmed cell death .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that compounds with trifluoromethyl substitutions often exhibit enhanced bioavailability, which could translate into improved therapeutic efficacy in vivo .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound, demonstrating that modifications to the trifluoromethyl group enhanced cytotoxicity against breast cancer cells (MCF-7) .

Neurological Disorders

The compound has also shown promise in the treatment of neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in conditions such as anxiety and depression.

Case Study :

A clinical trial evaluated the efficacy of this compound in animal models of depression, revealing significant improvements in behavioral assessments compared to control groups .

Inhibition of Enzymatic Activity

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its inhibition profile suggests applications in metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Aldose Reductase | 12.5 | Competitive inhibition |

| Dipeptidyl Peptidase IV | 8.0 | Non-competitive inhibition |

| Carbonic Anhydrase II | 15.0 | Mixed inhibition |

These findings indicate its potential utility in managing conditions like diabetes and obesity.

Synthesis and Derivatives

The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves several synthetic steps, including the formation of the azetidine ring via cyclization reactions. Improved synthetic routes have been developed to enhance yield and reduce reliance on toxic reagents .

Synthesis Overview

- Starting Materials : Trifluoromethyl pyrimidine derivatives.

- Key Reactions :

- Triflation

- Cyclization

- Decarboxylation

- Hydrogenation

This streamlined synthesis allows for the production of various analogs with modified properties for targeted applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications in Pyrimidine/Azetidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Trifluoromethyl vs.

- Azetidine vs. Piperidine Rings : Azetidine’s smaller ring size imposes greater conformational constraints than piperidine, which may improve binding kinetics in enzyme pockets .

- Pyrimidine vs. Pyridazine Cores : Pyridazine analogs (e.g., –15) exhibit distinct electronic profiles due to nitrogen positioning, influencing solubility and hydrogen-bonding capacity .

Méthodes De Préparation

Improved Synthetic Route for 6-Trifluoromethylpyridine-3-carboxylic Acid Derivatives

- According to EP2821398A1, a method was developed starting from 4,4,4-trifluoro-3-aminobutanoates, proceeding via enamines and dihydropyridinones, to prepare 6-trifluoromethylpyridine-3-carboxylic acid derivatives.

- This method avoids the use of highly flammable ethylvinylether and unstable trifluoroacetylated intermediates, which were drawbacks in prior art.

- The reaction employs bases such as N,N-dialkylanilines or substituted pyridines and proceeds under mild conditions, reducing cost and improving safety.

- Typical reaction conditions include stirring at 80 °C for 18-21 hours with a palladium catalyst complexed with triphenylphosphine and bromine as a reagent, followed by basic hydrolysis and acidification to isolate the carboxylic acid derivative.

- This route yields the desired trifluoromethylpyridine carboxylic acid in moderate to good yields (~40-75%) with fewer synthetic steps and improved scalability.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Enamine formation | 4,4,4-trifluoro-3-aminobutanoates, base (e.g., pyridine) | Formation of enamines intermediates | - |

| Pd-catalyzed bromination | Pd(OAc)2, PPh3, Br2, 80 °C, 18-21 h | Brominated intermediate | - |

| Hydrolysis and acidification | NaOH, HCl acidification | 6-Trifluoromethylpyridine-3-carboxylic acid | 42-75 |

Table 1: Key steps in preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives

Notes on Advantages

- The avoidance of vinyl ethers and trifluoroacetylated intermediates improves safety and stability.

- Use of palladium catalysis and triphenylphosphine ligands allows selective functionalization.

- The method is suitable for scale-up due to fewer steps and safer reagents.

Synthesis of Azetidine-3-carboxylic Acid Derivatives

General Synthetic Approaches to Azetidine-3-carboxylic Acid

- Azetidine-3-carboxylic acid can be prepared via ring expansion or cyclization methods starting from halo-substituted precursors or aziridines.

- WO2004035538A1 describes processes involving halo-substituted intermediates and cyclization to form azetidine-3-carboxylic acid with controlled substitution patterns.

- Hydrogenolysis of azido-substituted azetidine esters using Pd/C is a known route to obtain 3-aminoazetidine-3-carboxylates, which can be further functionalized.

Advanced Synthetic Strategies for Functionalized Azetidines

- Recent literature reviews highlight the use of α-chloro-β-aminosulfinyl imidates as precursors for enantiopure 3-substituted azetidines via deprotection, hydrolysis, reduction, and Mitsunobu cyclization steps.

- Enantioenriched azetidines have been synthesized through one-pot generation and cyclization of bis-triflates, followed by hydrogenolysis, providing stereocontrolled access to azetidine derivatives.

- Thermal isomerization of aziridines and selective reduction steps enable the preparation of substituted azetidines with bromine or other functional groups at the 3-position.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Deprotection | 4 N HCl in dioxane | Imidate hydrochloride | Precursor for hydrolysis |

| Hydrolysis | 50 °C, aqueous conditions | Ester intermediate | Intermediate for reduction |

| Reduction | LAH in dry THF, low temperature | β-chloro-γ-sulfonylamino alcohol | Precursor for cyclization |

| Cyclization | Mitsunobu conditions | Trans-2-aryl-3-chloroazetidines | Key ring closure step |

| Hydrogenolysis | Pd/C catalyst | 3-Aminoazetidine-3-carboxylate | Removal of azido or protective groups |

Table 2: Representative synthetic steps for azetidine-3-carboxylic acid derivatives

Coupling of Pyrimidinyl and Azetidine Units

- The final assembly of 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves coupling the azetidine ring to the pyrimidine core.

- This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the functional groups present on the pyrimidine and azetidine intermediates.

- The use of palladium catalysis with triphenylphosphine ligands and careful control of reaction conditions (temperature, solvent, base) allows selective coupling without degradation of sensitive groups.

- Post-coupling hydrolysis or deprotection steps yield the free carboxylic acid on the azetidine ring.

Summary of Preparation Methodology

| Stage | Key Techniques/Intermediates | Advantages |

|---|---|---|

| Preparation of trifluoromethylpyrimidine | Pd-catalyzed bromination, enamine intermediates | Avoids unstable vinyl ethers, scalable |

| Azetidine-3-carboxylic acid synthesis | Halo-substituted intermediates, Mitsunobu cyclization, hydrogenolysis | Stereocontrol, enantiopure access possible |

| Coupling step | Palladium-catalyzed cross-coupling, nucleophilic substitution | High selectivity, mild conditions |

| Final purification | Acid-base extraction, crystallization | High purity product |

Research Findings and Considerations

- The improved synthetic route for the trifluoromethylpyrimidine moiety reduces hazardous intermediates and overall synthetic complexity.

- Use of palladium catalysts and phosphine ligands is critical for selective functionalization and coupling steps.

- Azetidine ring synthesis benefits from modern methodologies such as Mitsunobu cyclization and hydrogenolysis for functional group manipulation and stereochemical control.

- The overall synthetic strategy is modular, allowing for optimization of each stage independently to improve yield and purity.

- Safety and scalability are enhanced by avoiding flammable or mutagenic reagents like vinyl ethers and unstable trifluoroacetylated intermediates.

Q & A

Q. Basic

- PPE : Nitrile gloves (EN374 compliance), lab coats, and safety goggles with side shields.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Storage : Keep in sealed containers at 2–8°C, away from strong acids/bases to prevent decomposition.

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Which analytical techniques are optimal for characterizing the structural integrity of this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms azetidine ring conformation and pyrimidine substitution. ¹⁹F NMR quantifies trifluoromethyl group integrity.

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95%). HRMS (ESI+) validates molecular weight (±2 ppm).

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

How can computational chemistry aid in optimizing the synthesis of this compound?

Q. Advanced

- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition states to identify optimal catalysts (e.g., Pd vs. Cu) and solvent effects (e.g., solvation free energy in DMF).

- Molecular Docking : Screens for potential bioactivity by simulating interactions with target proteins (e.g., kinases).

- ICReDD Workflow : Integrates quantum chemical reaction path searches with high-throughput experimentation to reduce optimization cycles by 40–60% .

What strategies address discrepancies between predicted and observed reactivity in derivatives of this compound?

Q. Advanced

- Kinetic Profiling : Conduct time-resolved in situ FTIR to monitor intermediate formation. Compare with computed activation energies (ΔG‡) to refine transition state models.

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts (e.g., decarboxylation pathways).

- Solvent Optimization : Adjust dielectric constants (ε) to align experimental outcomes with COSMO-RS predictions .

What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?

Q. Advanced

- Anti-Proliferative Assays : Treat prostate cancer cell lines (PC-3, LNCaP) with 1–100 µM compound for 48–72 hours; measure viability via MTT.

- Mechanistic Studies : Western blotting detects mTOR/p70S6K inhibition. Autophagy markers (LC3-II/LC3-I ratio) are quantified using fluorescence microscopy (GFP-LC3 transfection) .

How does the trifluoromethyl group impact the compound’s drug-likeness and metabolic stability?

Q. Advanced

- Physicochemical Effects : The CF3 group increases logP by ~1.2 units, enhancing blood-brain barrier permeability.

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) show 30–50% reduced CYP450-mediated oxidation compared to non-fluorinated analogs.

- SAR Studies : Trifluoromethyl substitution at the pyrimidine 6-position improves target binding affinity (e.g., kinase inhibition IC50 reduced by 10-fold) .

What engineering considerations are critical for scaling up the synthesis of this compound?

Q. Advanced

- Batch Reactor Optimization : Use jacketed reactors with precise temperature control (±2°C) to maintain exothermic cyclization steps.

- Continuous Flow Systems : Improve mixing efficiency for multiphasic reactions (residence time: 5–10 minutes).

- PAT Integration : Inline Raman spectroscopy monitors carboxylation progress, reducing offline HPLC analysis by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.